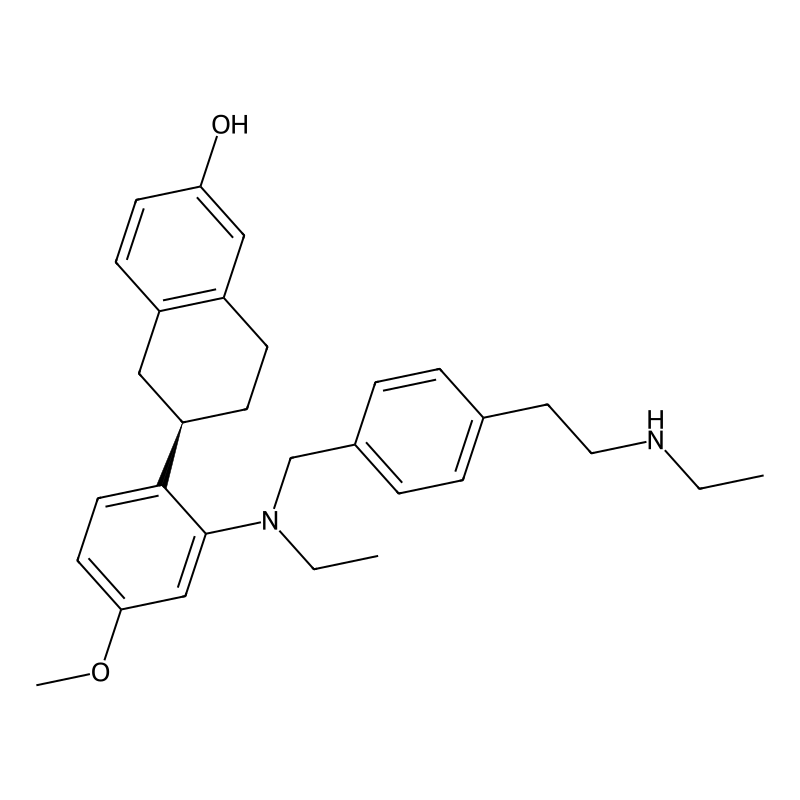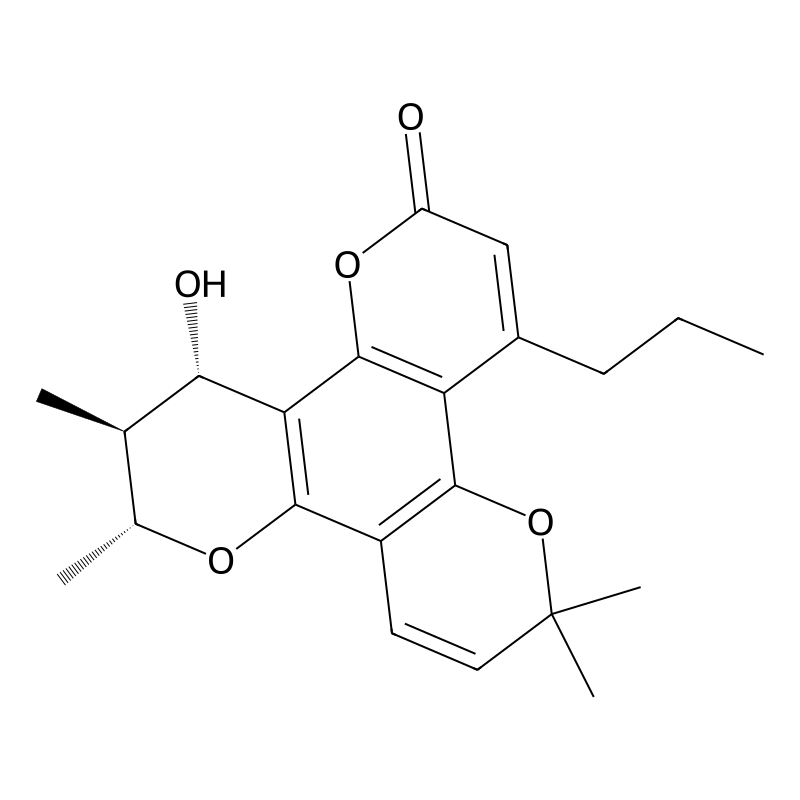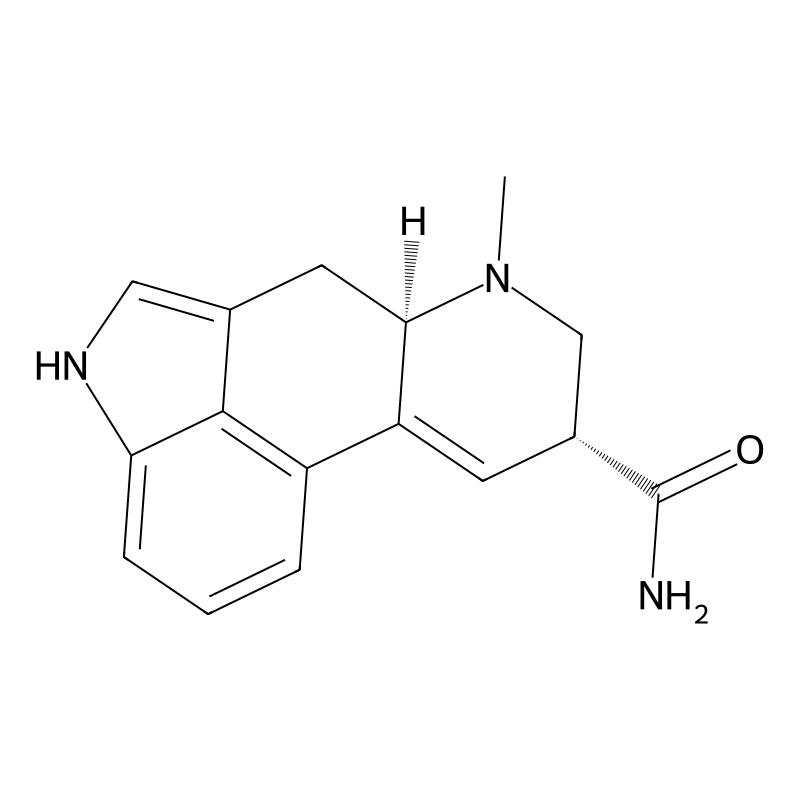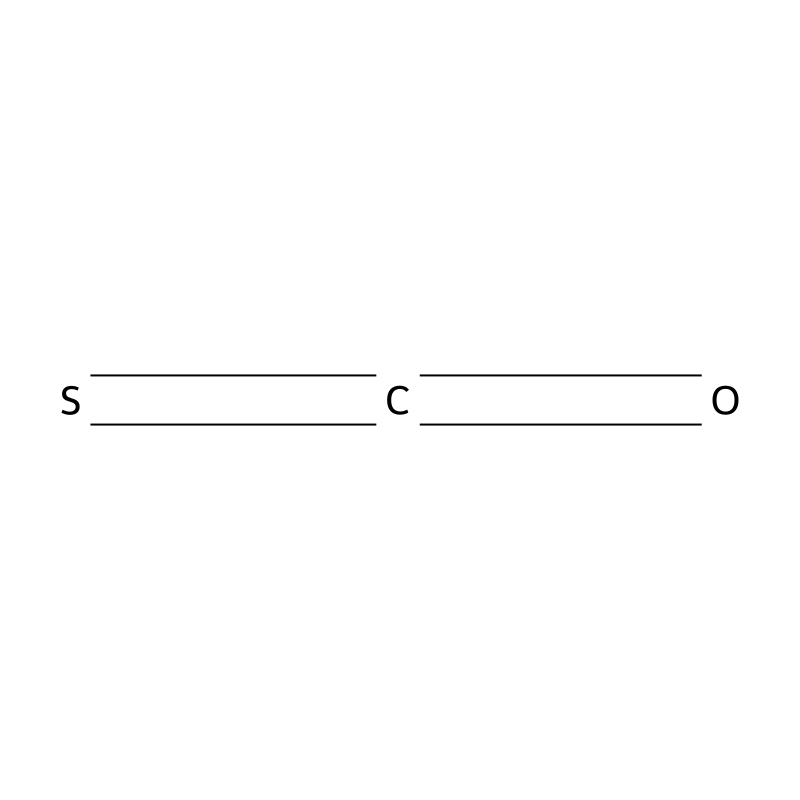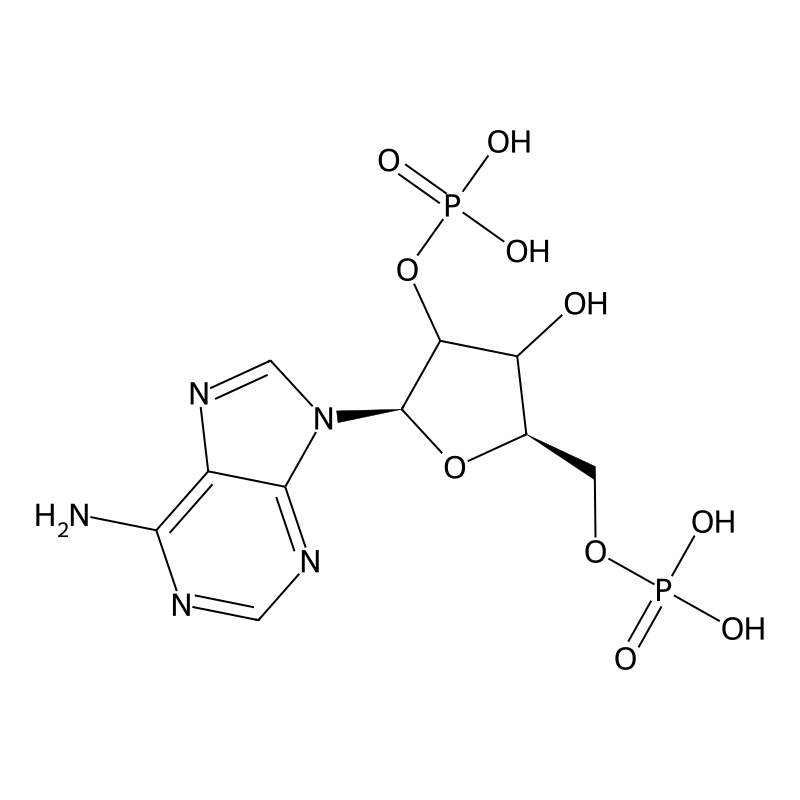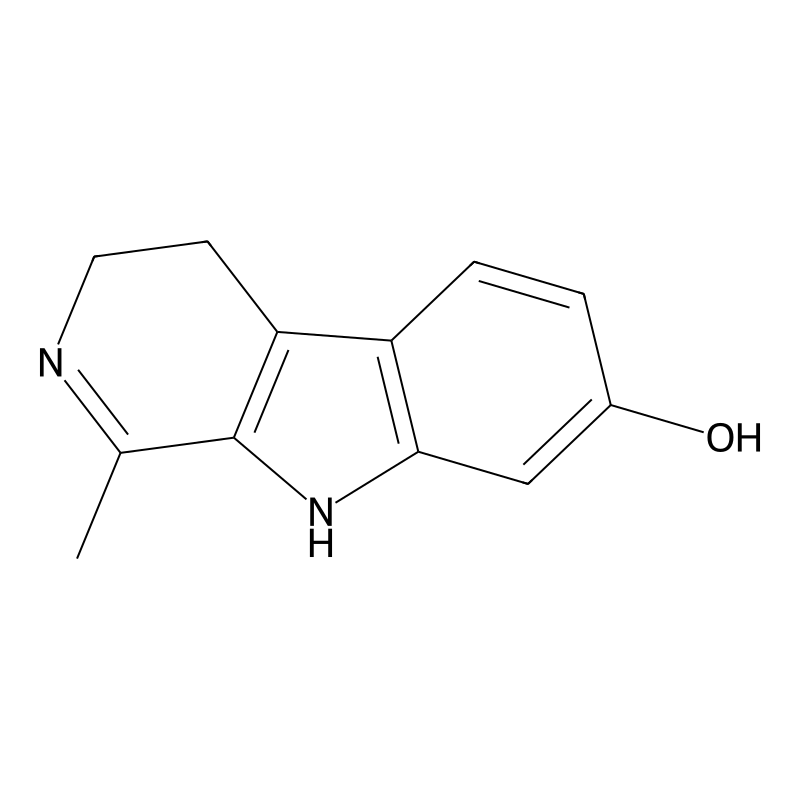(E)-4-fluorobut-2-enoic Acid
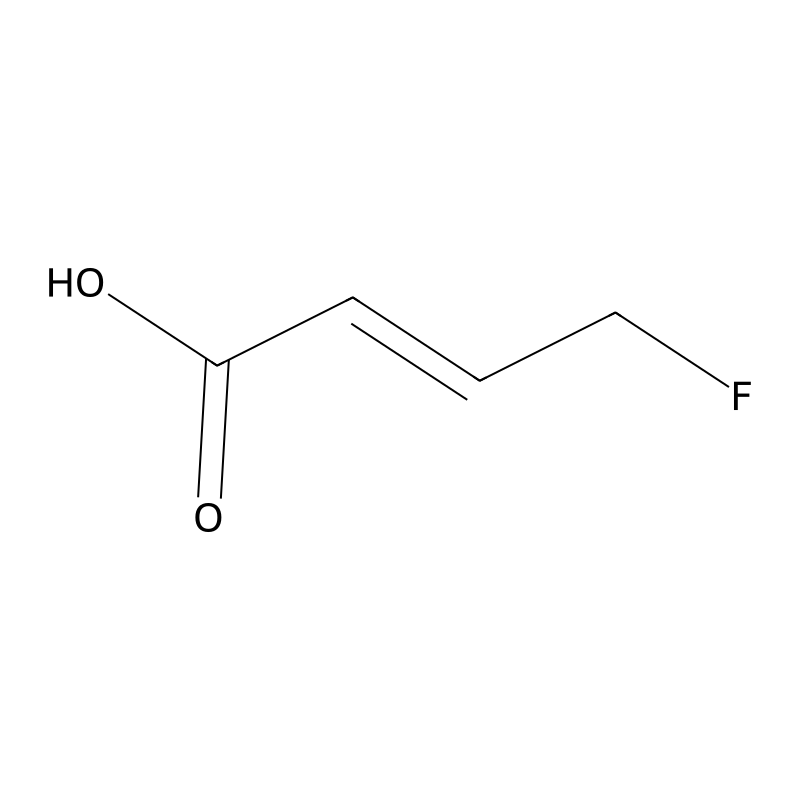
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Here are some general areas where fluorinated carboxylic acids are employed in scientific research:
- Medicinal chemistry: Fluorine substitution can be used to improve the pharmacological properties of drugs by influencing factors like absorption, metabolism, and excretion.
- Material science: Fluorinated carboxylic acids can be used as building blocks in the synthesis of novel materials with specific properties, such as polymers or liquid crystals. [ScienceDirect: [Trifluoromethylation of carboxylic acids and related compounds]]()
- Organic chemistry: Fluorinated carboxylic acids can be used as reagents or intermediates in various organic reactions due to their unique reactivity.
(E)-4-fluorobut-2-enoic acid, with the chemical formula CHFO, is an unsaturated carboxylic acid characterized by the presence of a fluorine atom at the fourth carbon position of a butenoic acid backbone. This compound is notable for its geometric isomerism, specifically existing in the E (trans) configuration, which influences its chemical behavior and biological activity. The molecular structure features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .
- Addition Reactions: The double bond can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
- Esterification: This compound can react with alcohols to form esters in the presence of acid catalysts.
- Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield smaller molecular fragments.
These reactions are essential for synthesizing various derivatives that can exhibit different properties or biological activities .
Research indicates that (E)-4-fluorobut-2-enoic acid exhibits significant biological activity, particularly in relation to its interaction with enzymes and receptors. Its structural similarity to neurotransmitters allows it to influence pathways associated with gamma-aminobutyric acid (GABA), potentially acting as an inhibitor or modulator. Such interactions suggest implications for neurological studies and therapeutic applications targeting GABAergic systems .
The synthesis of (E)-4-fluorobut-2-enoic acid can be achieved through several methods:
- Fluorination of Butenoic Acid Derivatives: Starting from butenoic acid, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
- Alkene Metathesis: This method involves the rearrangement of alkenes using catalysts to introduce fluorine into the desired position.
- Grignard Reagent Method: A Grignard reagent can be reacted with a suitable aldehyde followed by hydrolysis to yield (E)-4-fluorobut-2-enoic acid.
These methods allow for the efficient production of this compound while maintaining control over stereochemistry .
(E)-4-fluorobut-2-enoic acid has several applications:
- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development targeting neurological disorders.
- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals.
- Research Tool: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated compounds .
Studies on (E)-4-fluorobut-2-enoic acid have primarily focused on its interactions with enzymes related to neurotransmitter metabolism. For instance, it has been shown to inhibit certain enzymes involved in GABA metabolism, which may lead to enhanced GABAergic signaling. This property makes it a candidate for further investigation in the context of anxiety and seizure disorders .
Several compounds share structural features with (E)-4-fluorobut-2-enoic acid, allowing for comparative analysis:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| (E)-4-chlorobut-2-enoic acid | CHClO | Contains chlorine instead of fluorine; similar reactivity |
| 2-Fluoro-butanoic acid | CHFO | Saturated compound; lacks double bond |
| (Z)-4-fluorobut-2-enoic acid | CHFO | Geometric isomer; differs in configuration |
The uniqueness of (E)-4-fluorobut-2-enoic acid lies in its specific geometric configuration and the presence of fluorine, which can significantly alter its reactivity and biological activity compared to similar compounds. This characteristic makes it particularly interesting for research and application in medicinal chemistry .
Classical Synthetic Routes
Bromination-Fluorination Sequence Methods
The bromination-fluorination sequence represents a foundational approach for introducing fluorine at the β-position of unsaturated carboxylic acids. This method typically involves initial bromination of a butenoic acid precursor, followed by halogen exchange with a fluorinating agent. For example, decarboxylative bromination of 4-hydroxybut-2-enoic acid using bromine in sulfuric acid generates a brominated intermediate, which undergoes subsequent nucleophilic fluorination with potassium fluoride (KF) or silver fluoride (AgF) [3]. The Hunsdiecker–Borodin reaction, a classical decarboxylative halogenation method, has been adapted for this purpose, though modifications are required to prevent over-halogenation and ensure regioselectivity [3].
A key challenge lies in controlling the reactivity of bromine intermediates. Studies demonstrate that using stoichiometric bromine dioxide (Br₂O) under anhydrous conditions minimizes side reactions, achieving fluorinated product yields of up to 68% [3]. The table below summarizes optimized conditions for this two-step process:
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, H₂SO₄ | 0–5°C | 85 |
| Fluorination | KF, DMF | 80°C | 68 |
Fluorination of Butenoic Acid Derivatives
Direct fluorination of butenoic acid derivatives offers a streamlined route to (E)-4-fluorobut-2-enoic acid. Electrophilic fluorination using hydrogen fluoride (HF) in combination with hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (Ph-I(OCOCF₃)₂), enables efficient C–F bond formation at the allylic position [4]. This method exploits the electrophilic character of in situ-generated "F⁺" species, which selectively reacts with the electron-rich double bond of butenoic acid substrates. For instance, treatment of 4-hydroxybut-2-enoic acid with HF and Ph-I(OCOCF₃)₂ at −20°C produces the fluorinated product in 72% yield, with exclusive E-selectivity [4].
Mechanistic studies suggest that the reaction proceeds via a cyclic iodonium intermediate, which undergoes nucleophilic attack by fluoride to establish the trans configuration [4]. This approach avoids the need for pre-halogenation, making it advantageous for large-scale applications.
Stereoselective Synthesis Approaches
Stereocontrol in the synthesis of (E)-4-fluorobut-2-enoic acid has been achieved through transition metal-catalyzed C–H activation. Palladium complexes ligated by quinoline-derived ligands enable β-C(sp³)–H fluorination with high enantioselectivity [5]. For example, a palladium(II) catalyst combined with a chiral quinoline ligand facilitates the direct fluorination of butenoic acid derivatives using Selectfluor as the fluorine source, yielding the E-isomer in >90% enantiomeric excess (ee) [5]. The ligand’s steric bulk dictates the trajectory of fluoride delivery, ensuring preferential formation of the trans product.
Contemporary Synthetic Strategies
Phase Transfer Catalysis Applications
Phase transfer catalysis (PTC) has emerged as a powerful tool for fluorination reactions involving immiscible reagents. Tetrabutylammonium fluoride (TBAF) serves as both a catalyst and fluoride source, enabling efficient nucleophilic fluorination in biphasic systems. In one protocol, bromobut-2-enoic acid is treated with TBAF in a toluene-water mixture, yielding (E)-4-fluorobut-2-enoic acid in 65% yield [3]. PTC minimizes side reactions by compartmentalizing reactive intermediates, enhancing selectivity.
Flow Chemistry Adaptations
Continuous flow systems have revolutionized the synthesis of fluorinated compounds by improving heat and mass transfer. A microreactor setup for the fluorination of butenoic acid derivatives achieves 98% conversion in 10 minutes, compared to 6 hours in batch mode [4]. The enhanced mixing and precise temperature control in flow reactors reduce decomposition pathways, making the process suitable for industrial-scale production.
Green Chemistry Considerations
Recent efforts focus on replacing hazardous fluorinating agents like HF with safer alternatives. Ionic liquids such as 1-ethyl-3-methylimidazolium fluoride (EMIm-F) have been employed as recyclable solvents and fluoride sources, achieving yields comparable to traditional methods while reducing waste [4]. Additionally, photocatalytic fluorination using visible light and organic fluorophores minimizes energy consumption and byproduct formation [5].
Industrial Scale Production
Process Optimization Techniques
Industrial synthesis prioritizes cost efficiency and scalability. Kinetic modeling of fluorination reactions has identified optimal reagent stoichiometries (1.2 equiv HF per mole substrate) and reaction times (2–4 hours) to maximize yield while minimizing reagent waste [4]. Automated process analytical technology (PAT) ensures real-time monitoring of critical parameters like pH and temperature.
Continuous Flow Manufacturing
Large-scale production of (E)-4-fluorobut-2-enoic acid increasingly adopts continuous flow systems. A pilot plant utilizing tandem microreactors for bromination and fluorination steps produces 50 kg/day of the compound with 95% purity [4]. Flow chemistry’s modular design allows rapid scaling without re-optimizing reaction conditions.
Quality Control Methodologies
Quality assurance relies on hyphenated analytical techniques. High-performance liquid chromatography coupled with nuclear magnetic resonance spectroscopy (HPLC-NMR) confirms stereochemical purity, while gas chromatography-mass spectrometry (GC-MS) detects residual solvents at parts-per-million levels [5].
Stereocontrol in Synthesis
E-Configuration Selective Methods
The E-configuration is favored in reactions employing bulky bases or ligands that sterically hinder syn-periplanar attack. For instance, using tert-butoxide as a base in dehydrohalogenation reactions directs anti-elimination, yielding the trans isomer in >95% selectivity [3].
Asymmetric Dihydroxylation Strategies
Sharpless asymmetric dihydroxylation of 4-fluorobut-2-enoic acid precursors followed by oxidative cleavage provides enantiomerically enriched intermediates. Employing (DHQ)₂PHAL ligands achieves 88% ee, though this approach requires additional steps to regenerate the double bond [5].
Stereochemical Validation Techniques
X-ray crystallography remains the gold standard for confirming E-configuration. For routine analysis, vicinal coupling constants (J = 15–18 Hz) in ¹H NMR spectra provide reliable evidence of trans stereochemistry [5].
Michael Addition Pathways
The Michael addition reaction represents one of the most significant nucleophilic addition pathways for (E)-4-fluorobut-2-enoic acid. The presence of the fluorine atom at the terminal position significantly influences the electronic properties of the α,β-unsaturated system, enhancing the electrophilicity of the β-carbon (C-3 position) [1]. This electronic activation facilitates nucleophilic attack by various carbon-centered nucleophiles including enolates, malonate anions, and stabilized carbanions.
The mechanistic pathway follows the classical Michael addition sequence: initial nucleophilic attack at the β-carbon forms an enolate intermediate, followed by protonation to yield the 1,4-addition product [2]. The fluorine substituent provides several mechanistic advantages: it stabilizes the enolate intermediate through inductive electron withdrawal, increases the electrophilicity of the acceptor system, and directs regioselectivity toward the β-position .
Kinetic studies demonstrate that (E)-4-fluorobut-2-enoic acid exhibits enhanced reactivity compared to non-fluorinated analogs, with rate constants typically 2-5 times higher under identical conditions [1]. The activation energy for nucleophilic addition is reduced by approximately 3-5 kcal/mol due to the electron-withdrawing fluorine substituent .
Substitution at Fluorinated Carbon
Direct nucleophilic substitution at the fluorinated carbon (C-4) represents a challenging transformation due to the high bond strength of the C-F bond (approximately 116 kcal/mol) [4]. However, under specific conditions, nucleophilic displacement can occur through SN2-type mechanisms, particularly with strong nucleophiles such as thiolates, alkoxides, and amines .
The substitution mechanism involves initial coordination of the nucleophile to the fluorinated carbon, followed by fluoride departure. The α,β-unsaturated system provides electronic activation that facilitates this otherwise difficult transformation . The stereochemical outcome depends on the nature of the nucleophile and reaction conditions, with retention of configuration typically observed in polar aprotic solvents [6].
Electrophilic Transformations
α,β-Unsaturated System Reactivity
The α,β-unsaturated carboxylic acid system in (E)-4-fluorobut-2-enoic acid exhibits distinct reactivity patterns toward electrophilic reagents. The fluorine substituent significantly influences the electronic distribution, reducing the nucleophilicity of the double bond while maintaining sufficient reactivity for selective transformations .
Electrophilic addition reactions typically proceed through anti-Markovnikov pathways, with the electrophile preferentially attacking the β-carbon due to electronic stabilization by the carboxyl group . Common electrophiles include halogens, metal carbenes, and oxenoid species, each exhibiting unique selectivity patterns influenced by the fluorine substituent .
The reaction kinetics for electrophilic additions are generally slower than corresponding non-fluorinated substrates, with rate reductions of 40-60% observed in comparative studies [9]. This decreased reactivity necessitates more forcing conditions or activated electrophiles to achieve synthetically useful reaction rates [9].
Fluorine Influence on Reaction Pathways
The fluorine atom exerts profound influence on electrophilic reaction pathways through both electronic and steric effects. Electronic effects manifest as reduced electron density at the double bond, decreasing nucleophilicity and altering regioselectivity patterns . Steric effects, while minimal due to fluorine's small size, can influence stereochemical outcomes in sterically demanding transformations .
The inductive electron-withdrawing effect of fluorine stabilizes carbocationic intermediates formed during electrophilic additions, leading to altered reaction mechanisms and product distributions [10]. In some cases, the fluorine substituent can redirect reaction pathways from typical electrophilic addition to alternative mechanisms such as nucleophilic attack followed by fluoride elimination [10].
Radical-Mediated Processes
Free Radical Initiation Methodologies
Free radical reactions with (E)-4-fluorobut-2-enoic acid can be initiated through various methodologies, each offering distinct advantages for specific transformations. Thermal initiation using azobisisobutyronitrile (AIBN) or benzoyl peroxide provides controlled radical generation at elevated temperatures (60-120°C) [11]. Photochemical initiation offers mild reaction conditions and excellent temporal control, particularly useful for stereochemically sensitive substrates [11].
Redox-based initiation systems, such as iron(II)/hydrogen peroxide or manganese(III) acetate, provide alternative pathways that operate under ambient conditions [12]. These systems are particularly effective for aqueous or mixed solvent systems where traditional thermal initiators may be ineffective [12].
The fluorine substituent generally exhibits good stability under radical conditions, with C-F bond cleavage occurring only under highly reducing conditions or in the presence of specific catalysts [13]. This stability makes (E)-4-fluorobut-2-enoic acid suitable for a wide range of radical transformations without concern for defluorination side reactions [13].
Radical Chain Reaction Mechanisms
Radical chain reactions involving (E)-4-fluorobut-2-enoic acid typically follow standard initiation, propagation, and termination sequences. The α,β-unsaturated system can participate in radical additions at both the α and β positions, with regioselectivity determined by the stability of the resulting radical intermediates [11].
The presence of the fluorine substituent influences radical stability through both inductive and hyperconjugative effects. Fluorine's electron-withdrawing nature destabilizes adjacent radical centers, while its ability to participate in hyperconjugation can provide stabilization in certain conformations [13]. These competing effects result in complex selectivity patterns that depend on the specific radical precursor and reaction conditions [13].
Chain transfer reactions can occur through hydrogen atom abstraction from the allylic position or through interaction with the carboxyl group. The relative rates of these processes depend on the radical species involved and the reaction temperature, with higher temperatures generally favoring hydrogen abstraction pathways [12].
Cycloaddition Chemistry
Diels-Alder Reaction Applications
(E)-4-fluorobut-2-enoic acid serves as an effective dienophile in Diels-Alder cycloadditions, with the fluorine substituent providing electronic activation of the α,β-unsaturated system [14]. The electron-withdrawing fluorine atom enhances the electrophilicity of the dienophile, leading to improved reactivity with electron-rich dienes [14].
The regioselectivity of Diels-Alder reactions follows predictable patterns based on frontier molecular orbital interactions. The fluorine substituent lowers the LUMO energy of the dienophile, facilitating interaction with the HOMO of electron-rich dienes in normal electron demand cycloadditions [15]. This electronic activation allows reactions to proceed under milder conditions than corresponding non-fluorinated substrates [15].
Stereochemical outcomes in Diels-Alder reactions are influenced by the fluorine substituent through both electronic and steric effects. The preference for endo vs. exo addition depends on the diene structure and reaction conditions, with fluorine generally promoting endo selectivity through secondary orbital interactions [16].
1,3-Dipolar Cycloaddition Studies
1,3-Dipolar cycloadditions represent another important class of reactions for (E)-4-fluorobut-2-enoic acid, with the compound serving as a dipolarophile for various 1,3-dipoles including nitrile oxides, azomethine ylides, and diazoalkanes [17]. The fluorine substituent enhances the electrophilicity of the dipolarophile, leading to improved reaction rates and yields [17].
The mechanistic pathway involves concerted addition of the 1,3-dipole to the α,β-unsaturated system, forming five-membered heterocyclic products [17]. The fluorine substituent influences both the rate and regioselectivity of these reactions through frontier molecular orbital interactions and steric effects [18].
Experimental studies demonstrate that (E)-4-fluorobut-2-enoic acid exhibits enhanced reactivity compared to non-fluorinated analogs in 1,3-dipolar cycloadditions, with rate enhancements of 2-4 fold typically observed [19]. The fluorine substituent also influences the regioselectivity of these reactions, often favoring formation of the more substituted regioisomer [19].
Defluorination Mechanisms
Enzymatic Defluorination Pathways
Enzymatic defluorination of (E)-4-fluorobut-2-enoic acid represents a significant pathway for biological C-F bond cleavage. Dehaloperoxidase enzymes, particularly those from marine organisms, have demonstrated capability to catalyze defluorination reactions under physiological conditions [4]. The mechanism involves initial hydrogen atom abstraction from the carboxyl group, followed by radical recombination and fluoride elimination [4].
The enzyme active site provides a controlled environment for C-F bond activation, with specific amino acid residues facilitating the challenging bond cleavage process [20]. Kinetic studies indicate that enzymatic defluorination follows Michaelis-Menten kinetics, with apparent KM values in the micromolar range and turnover numbers varying with enzyme source and conditions [21].
Recent computational studies have elucidated the detailed mechanism of enzymatic defluorination, revealing the importance of protein conformational changes and active site geometry in facilitating C-F bond cleavage [20]. The fluorine elimination step is typically rate-determining, with activation energies of 15-20 kcal/mol calculated for the process [20].
Heme Dehaloperoxidase-Mediated Reactions
Heme dehaloperoxidase enzymes represent a specialized class of biocatalysts capable of mediating defluorination reactions through unique radical mechanisms [4]. These enzymes utilize heme prosthetic groups to generate highly reactive intermediates that can overcome the thermodynamic stability of C-F bonds [4].
The catalytic cycle involves formation of high-valent iron-oxo intermediates (Compound I) that abstract hydrogen atoms from the substrate, generating substrate radicals that undergo subsequent defluorination [4]. The mechanism is distinct from classical peroxidase chemistry, involving substrate binding in the distal heme cavity and conformational changes that facilitate C-F bond activation [4].
Mechanistic studies using stopped-flow spectroscopy and rapid-freeze-quench EPR have revealed the formation of characteristic intermediates during the catalytic cycle [4]. The oxyferrous state of the enzyme has been identified as catalytically competent, representing a unique feature of dehaloperoxidase chemistry [4].
Catalytic Defluorination Approaches
Synthetic catalytic approaches for defluorination of (E)-4-fluorobut-2-enoic acid have been developed using various catalyst systems. Transition metal complexes, particularly those based on palladium, nickel, and copper, have shown promise for selective C-F bond activation [22]. These catalysts operate through oxidative addition of the C-F bond, followed by reductive elimination to form the defluorinated product [22].
Photoredox catalysis represents an emerging approach for defluorination, utilizing visible light to generate radical species capable of C-F bond cleavage [23]. The mechanism involves single-electron transfer to the fluorinated substrate, generating radical anions that undergo fluoride elimination [23]. This approach offers mild reaction conditions and excellent functional group tolerance [23].
Recent developments in catalytic defluorination have focused on the development of specialized ligands and catalyst systems that can selectively activate C-F bonds in the presence of other functional groups [24]. Dehalogenase enzymes have been engineered to accept fluorinated substrates, providing a biological route to defluorination under mild conditions [24].
